molecular formula C7H14N2S B1347432 Cyclohexylthiourea CAS No. 5055-72-1

Cyclohexylthiourea

Cat. No. B1347432
CAS RN: 5055-72-1
M. Wt: 158.27 g/mol
InChI Key: LEEHHPPLIOFGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylthiourea (CTU) is an organic compound that is widely used in a variety of scientific research applications. It is an important intermediate in the synthesis of various compounds, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. CTU is also used in the synthesis of various polymers and as a catalyst in chemical reactions.

Scientific Research Applications

Enzyme Inhibition and Sensing Applications Cyclohexylthiourea derivatives have demonstrated significant potential in scientific research, particularly as enzyme inhibitors and sensors for toxic metals. For instance, compounds like 1-isobutyl-3-cyclohexylthiourea have been tested for their anti-cholinesterase activity against enzymes like acetylcholinesterase and butyrylcholinesterase. Furthermore, these compounds are investigated for their potential as sensing probes for detecting toxic metals such as mercury using spectrofluorimetric techniques, indicating their utility in environmental monitoring and health applications (Rahman et al., 2021).

Metal Complex Formation this compound also plays a critical role in the formation of metal complexes. For example, the cadmium chloride complex of 1-furoyl-3-cyclohexylthiourea (CyTu) has been synthesized and characterized, revealing that each cadmium in the complex has a distorted octahedral geometry coordinated by two chlorides and the thiocarbonyl sulfurs from four CyTu molecules. This indicates its importance in the field of coordination chemistry and material science (Duque et al., 2009).

Catalysis and Structural Analysis Furthermore, this compound-based compounds like bis(N-cyclohexylthiourea) have been synthesized and characterized, displaying potential in catalysis and fluorescence studies. These compounds show interesting shifts when interacting with different metal ions, suggesting applications in catalysis and sensor technology. Detailed structural characterizations through techniques like X-ray diffraction, cyclic voltammetry, and DFT calculation have provided insights into their reactivity and potential applications in various scientific domains (Jaiswal et al., 2021).

Mechanism of Action

Target of Action

Cyclohexylthiourea has been found to exhibit anti-cholinesterase activity, indicating that its primary targets are the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play crucial roles in the nervous system, breaking down neurotransmitters such as acetylcholine, thereby regulating nerve impulse transmission.

Mode of Action

The compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. The exact molecular interactions between this compound and these enzymes are still under investigation.

Biochemical Pathways

For instance, they have been associated with the regulation of enzyme activity and the detection of heavy metal ions

Pharmacokinetics

The pharmacokinetics of similar thiourea derivatives have been investigated

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its anti-cholinesterase activity. By inhibiting AChE and BChE, this compound can potentially affect nerve impulse transmission, leading to changes in cellular communication . .

properties

IUPAC Name

cyclohexylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEHHPPLIOFGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198585
Record name Thiourea, cyclohexyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5055-72-1
Record name N-Cyclohexylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5055-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylthiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005055721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea, cyclohexyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexylthiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXYLTHIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZE8855DMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

295.5 g (2.1 mol) of benzoyl chloride were added dropwise over the course of 10 minutes to a solution of 165.0 g (2.2 mol) of ammonium thiocyanate in 500 ml of absolute acetone. After refluxing for 10 minutes, 198.9 g (2.0 mol) of cyclohexylamine were added dropwise, and the mixture was refluxed for a further 20 minutes. It was then stirred into 4 1 of ice-water, and the water was decanted off the oily product. The residue was dissolved in a hot mixture of 2 1 of 10% strength sodium hydroxide solution and 500 ml of ethanol and refluxed for 30 minutes. The reaction mixture was then diluted with ice-water, and the pH was adjusted initially to 1 with concentrated hydrochloric acid and then to 9 with solid sodium bicarbonate. The resulting precipitate was filtered off with suction, washed with water and dried at 80° C. under reduced pressure.
Quantity
295.5 g
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
198.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of N-(cyclohexylcarbamothioyl)benzamide (17.1 g, 65.5 mmol) in ethanol was added aqueous potassium carbonate (18.2 g, 132.2 mmol). The mixture was stirred at reflux temperature for 4 h. The organic layer was concentrated to a small volume, after which the product could be collected by filtration, then washed with petroleum ether and dried in vacuo to give the title compound as a white solid (9.8 g, 95% two steps).
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexylthiourea
Reactant of Route 2
Reactant of Route 2
Cyclohexylthiourea
Reactant of Route 3
Cyclohexylthiourea
Reactant of Route 4
Reactant of Route 4
Cyclohexylthiourea
Reactant of Route 5
Reactant of Route 5
Cyclohexylthiourea
Reactant of Route 6
Cyclohexylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.